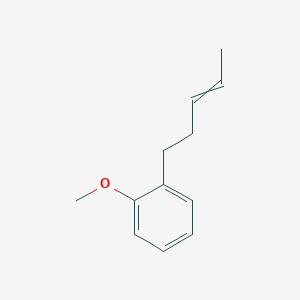

1-Methoxy-2-(pent-3-EN-1-YL)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

162707-38-2 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-methoxy-2-pent-3-enylbenzene |

InChI |

InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3-4,6-7,9-10H,5,8H2,1-2H3 |

InChI Key |

WYQMDXRQABZGPT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC1=CC=CC=C1OC |

Origin of Product |

United States |

Contextualization Within Aryl Ether Chemistry and Unsaturated Alkylbenzenes

1-Methoxy-2-(pent-3-en-1-yl)benzene belongs to two major families of organic compounds: aryl ethers and unsaturated alkylbenzenes. Aryl ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. This moiety is a cornerstone in the structure of many pharmaceuticals, fragrances, and natural products. core.ac.uk The synthesis of aryl ethers is well-established, with classic methods including the Williamson ether synthesis and the Ullmann condensation, alongside modern transition-metal-catalyzed coupling reactions. organic-chemistry.orgunion.eduresearchgate.net The methoxy (B1213986) group on the benzene (B151609) ring, as seen in anisole (B1667542) derivatives, significantly influences the ring's electronic properties, typically enhancing its reactivity toward electrophiles. acs.orgyoutube.com

Unsaturated alkylbenzenes are hydrocarbons containing an aromatic ring bonded to an alkyl chain that features at least one carbon-carbon double or triple bond. wikipedia.orglibretexts.orgwikipedia.orglibretexts.org These compounds are valuable intermediates in organic synthesis, serving as precursors for polymers and fine chemicals. wikipedia.org The presence of the double bond in the alkyl chain offers a site for a wide array of chemical transformations, distinct from the reactions of the aromatic ring.

Structural Features and Isomeric Considerations of the Pentenyl Moiety E.g., E/z Isomerism

The defining feature of the side chain in 1-Methoxy-2-(pent-3-en-1-yl)benzene is the pentenyl group, specifically a pent-3-en-1-yl substituent. The double bond is located between the third and fourth carbon atoms of the five-carbon chain. This internal double bond gives rise to geometric isomerism.

Due to the restricted rotation around the carbon-carbon double bond, two different spatial arrangements of the substituents are possible, leading to E/Z isomers. libretexts.orglibretexts.org The designation of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. For the double bond at C-3 of the pentenyl group, one carbon (C-3) is attached to a hydrogen atom and the C-2 of the ethyl-benzene fragment. The other carbon (C-4) is attached to a hydrogen atom and a methyl group.

Z-isomer : The higher-priority groups on each carbon of the double bond are on the same side ("Z" for zusammen, German for "together").

E-isomer : The higher-priority groups on each carbon of the double bond are on opposite sides ("E" for entgegen, German for "opposite").

The ability to control the synthesis to favor one isomer over the other is a common challenge and goal in modern organic chemistry.

Foundational Chemical Principles Relevant to the Compound S Reactivity

Strategies for Alkyl Aryl Ether Bond Formation

The formation of the alkyl aryl ether bond is a fundamental step in the synthesis of this compound. This can be achieved through several established and modern etherification methods.

Alkylation Reactions, including Methylation of Phenolic Precursors

A primary route to forming the methoxy group on the benzene ring is through the alkylation of a corresponding phenolic precursor, specifically 2-(pent-3-en-1-yl)phenol. The Williamson ether synthesis is a classic and widely used method for this transformation. organic-chemistry.org This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent, such as iodomethane (B122720) or dimethyl sulfate (B86663).

The choice of base and solvent is critical to the success of this reaction, especially when dealing with sterically hindered phenols. google.com Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to ensure complete deprotonation of the phenolic hydroxyl group. For instance, the methylation of various phenols has been successfully carried out using trimethyl phosphate (B84403) and calcium hydroxide (B78521) in DMF. organic-chemistry.org

Table 1: Reagents for Methylation of Phenolic Precursors

| Methylating Agent | Base | Solvent | Reference |

| Iodomethane | Sodium Hydride | Tetrahydrofuran | |

| Dimethyl Sulfate | Sodium Hydroxide | Water/Dichloromethane | orgsyn.org |

| Trimethyl Phosphate | Calcium Hydroxide | Dimethylformamide | organic-chemistry.org |

Etherification Approaches

Beyond direct methylation, other etherification strategies can be employed, particularly for more complex analogues or when direct methylation is not feasible. These can include:

Mitsunobu Reaction: This reaction allows for the conversion of a phenol to an ether under mild conditions using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). organic-chemistry.org This method is particularly useful for sterically demanding substrates. organic-chemistry.org

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of this palladium-catalyzed cross-coupling reaction can be used to form C-O bonds, providing a route to aryl ethers from aryl halides or triflates and alcohols.

Decarboxylative Etherification: Recent advancements have shown that hindered ethers can be synthesized through an electrochemical decarboxylative etherification of carboxylic acids. nih.gov This method offers a novel approach for creating sterically congested ether linkages. nih.gov

Construction of the Pentenyl Side Chain

The introduction of the pent-3-enyl side chain onto the aromatic ring is another key synthetic challenge. This can be accomplished through various carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reactions)

Grignard reactions are a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgleah4sci.combyjus.commasterorganicchemistry.com To construct the pentenyl side chain, a suitable Grignard reagent, such as pent-3-en-1-ylmagnesium bromide, could be reacted with an appropriate electrophile on the benzene ring. For example, reacting this Grignard reagent with a 2-methoxy-substituted benzaldehyde (B42025) would, after a subsequent reduction or dehydration step, yield the desired product.

The general mechanism involves the nucleophilic attack of the Grignard reagent on a carbonyl group. organic-chemistry.orgyoutube.com The choice of starting materials is crucial for obtaining the correct isomer and avoiding side reactions.

Table 2: Example of Grignard Reaction for Side Chain Construction

| Grignard Reagent | Electrophile | Subsequent Steps |

| Pent-3-en-1-ylmagnesium bromide | 2-Methoxybenzaldehyde | Dehydration of the resulting alcohol |

It is important to note that Grignard reagents are strong bases and can be incompatible with acidic functional groups. masterorganicchemistry.com

Olefin Metathesis Approaches

Olefin metathesis has emerged as a versatile and powerful method for the formation of carbon-carbon double bonds. mdpi.comnih.govharvard.edusigmaaldrich.com Cross-metathesis (CM) between a vinyl-substituted methoxybenzene and an appropriate olefin in the presence of a ruthenium-based catalyst (such as Grubbs' catalyst) could be a viable route to this compound. nih.gov

The success of olefin metathesis depends on the choice of catalyst and reaction conditions to control selectivity and prevent unwanted side reactions. harvard.edusigmaaldrich.com The reaction is known for its tolerance of various functional groups. nih.gov

Stereoselective Introduction of the Unsaturated Chain

Achieving specific stereochemistry (E/Z isomerism) in the pentenyl side chain often requires stereoselective synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to control the geometry of the double bond. For instance, the reaction of an aryl halide with an appropriate alkenylboronic acid (Suzuki coupling) or an alkene (Heck reaction) can proceed with high stereoselectivity.

Furthermore, intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups have been shown to produce bi- and tricyclic compounds with excellent stereoselectivity, a principle that could be adapted for the stereoselective construction of the pentenyl side chain. beilstein-journals.orgresearchgate.net

Advanced Synthetic Techniques

Modern organic synthesis continually seeks methods that are not only efficient and high-yielding but also adhere to the principles of green chemistry. For a molecule like this compound, with its distinct aromatic and aliphatic functionalities, advanced synthetic techniques offer powerful tools for its construction and the creation of complex analogues.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov This approach is highly valued in modern chemistry for its efficiency, reduction of waste, and ability to rapidly generate molecular complexity from simple precursors. rsc.org The philosophy of MCRs aligns with the goals of sustainable or green chemistry by minimizing purification steps, solvent usage, and energy consumption compared to traditional linear synthetic routes. rsc.orgnih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented in dedicated literature, the principles of MCRs can be applied to construct its core structure or its analogues. For instance, a hypothetical MCR approach could involve the one-pot combination of a guaiacol (B22219) derivative (providing the methoxybenzene unit), an appropriate five-carbon electrophile, and a coupling agent. Named MCRs such as the Biginelli, Hantzsch, or Ugi reactions demonstrate the power of this strategy to create diverse heterocyclic and acyclic structures, and similar innovative approaches could be envisioned for assembling complex benzene derivatives. organic-chemistry.org The discovery of novel MCRs often involves screening combinations of starting materials and analyzing the resulting products to identify efficient and selective transformations. organic-chemistry.org

The structural motifs present in this compound are valuable building blocks in the total synthesis of larger, more biologically significant molecules. The strategic incorporation of such fragments is a cornerstone of constructing complex natural products.

A key analogue, (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, serves as a powerful diene in Diels-Alder and hetero-Diels-Alder reactions. orgsyn.org This reactivity has been harnessed in the total synthesis of several important natural products, including the antibiotic zincophorin (B1251523) and the complex macrolide antibiotic rifamycin. orgsyn.org The use of this diene highlights a common strategy in total synthesis: the creation of a versatile, functionalized intermediate that can be elaborated into a complex target through powerful carbon-carbon bond-forming reactions.

Furthermore, synthetic strategies for other complex benzene-fused heterocycles provide insight into the methods used to build intricate molecular architectures. For example, the synthesis of chromenopyridine and chromenopyridinone derivatives has been achieved through the O-propargylation of aromatic hydroxyaldehydes followed by an intramolecular cycloaddition. metu.edu.tr Such strategies, which rely on the careful orchestration of cyclization reactions, are fundamental to the total synthesis of complex molecules containing substituted benzene rings.

Consideration of Reagent Selection and Reaction Conditions (e.g., toxic reagent alternatives)

The selection of reagents and optimization of reaction conditions are critical for ensuring a synthesis is safe, efficient, and scalable. In the synthesis of analogues related to this compound, there has been a clear progression towards safer and more practical methodologies.

A notable example is found in the synthesis of the intermediate 1-methoxy-2-methylpenten-3-one. An earlier procedure utilized dimethyl sulfate as a methylating agent to form the methyl enol ether. orgsyn.org However, the high toxicity of dimethyl sulfate makes this approach undesirable for routine laboratory use and large-scale production. orgsyn.org

Similarly, the conversion of this intermediate to (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene has been improved. The original method involved trimethylsilyl (B98337) chloride, triethylamine (B128534), and a catalytic amount of zinc chloride in benzene. orgsyn.org This procedure suffered from long reaction times and the formation of large quantities of triethylamine hydrochloride, which complicated the workup and purification process. orgsyn.org A revised, more efficient procedure utilizes trimethylsilyl trifluoromethanesulfonate (B1224126) and triethylamine. This newer method significantly reduces the reaction time and allows for the convenient separation of the amine salt, leading to consistently good yields. orgsyn.org

Table 1: Comparison of Silylation Procedures for Diene Synthesis

| Feature | Original Procedure | Improved Procedure |

| Silylating Agent | Trimethylsilyl chloride | Trimethylsilyl trifluoromethanesulfonate |

| Base | Triethylamine | Triethylamine |

| Catalyst | Zinc chloride | Not required |

| Reaction Time | ~12 hours | ~30 minutes |

| Workup Issues | Copious formation of triethylamine hydrochloride complicates purification. | Amine salt is easily separated. |

| Reference | orgsyn.org | orgsyn.org |

In the synthesis of a related analogue, 1-methoxy-2-(2-propenyloxy)benzene, the reaction is carried out by treating 2-methoxyphenol with allyl bromide. The selection of a suitable base and solvent is crucial for the success of this Williamson ether synthesis.

Table 2: Reagents for Synthesis of 1-Methoxy-2-(2-propenyloxy)benzene

| Reagent | Role | Quantity (Example) |

| 2-Methoxyphenol | Starting Material | 124 g |

| Potassium Carbonate | Base | 152 g |

| Allyl Bromide | Alkylating Agent | 127 g |

| Dimethylformamide | Solvent | 500 mL |

| Reference |

Olefin Isomerization and Transposition Mechanisms

The movement of a double bond within a molecule, known as olefin isomerization or transposition, is a fundamental transformation in organic synthesis. For substrates like this compound, this process can lead to the formation of more stable or synthetically useful isomers. The mechanisms governing these shifts are often catalyzed by transition metals and can proceed through distinct pathways.

Iron-catalyzed isomerization of alkenes represents a cost-effective and environmentally benign approach to this transformation. researchgate.net These reactions can proceed through a metal-hydride mediated pathway, which involves the formation of a key metal-hydride active species. nih.gov One proposed mechanism involves an Fe(I)/Fe(III) catalytic cycle. This cycle is initiated by the activation of a pre-catalyst to generate an Fe(I) complex that coordinates to the alkene. This is followed by oxidative addition of the alkene to form an Fe(III) intermediate, which then undergoes reductive elimination to release the isomerized product. bris.ac.uk

Another well-established mechanism in transition metal-catalyzed alkene isomerization is the allyl mechanism. researchgate.netlibretexts.orgosti.gov In this pathway, the metal catalyst facilitates a C-H bond activation at the allylic position of the coordinated olefin, leading to the formation of a metal-hydride and a η³-allyl intermediate. libretexts.org Subsequent transfer of the hydride back to the allyl moiety, but at a different carbon, results in the isomerized alkene. libretexts.org Time-resolved IR experiments on iron-catalyzed alkene isomerization have provided direct evidence for an allyl hydride as a key intermediate in the catalytic cycle. unt.edu

It has also been noted that two-state reactivity, involving changes in the metal's spin state, can play a role in iron-catalyzed alkene isomerization. For some iron complexes, substrate binding occurs on a high-spin surface, while the subsequent oxidative addition to form the allyl intermediate proceeds on a low-spin surface. osti.gov

An alternative and common pathway for olefin isomerization is the sequential olefin insertion and beta-hydride elimination mechanism. researchgate.net This process is initiated by the insertion of the olefin's double bond into a metal-hydride (M-H) bond, forming a metal-alkyl intermediate. libretexts.orglibretexts.org This step is also known as hydrometallation. mdpi.com

Following the insertion, a hydrogen atom on the carbon beta to the metal can be eliminated back to the metal center, a process called β-hydride elimination. mdpi.com This elimination can regenerate the olefin, but often in an isomerized form, along with the metal-hydride catalyst. The reversibility of the olefin insertion into the metal-hydride bond is a key feature of this mechanism. researchgate.net While β-hydride elimination is generally much faster than β-carbon elimination, the latter can occur in some systems. mdpi.com The entire process of insertion and elimination effectively "walks" the double bond along the carbon chain. nih.gov

Detailed studies on rhodium and iridium complexes have provided insights into the intramolecular reactions leading to the transformation between alkyl, allyl, and alkene complexes, which are central to these isomerization pathways. rsc.org

Radical Reaction Pathways (e.g., Radical additions, oxygen reactions)

Radical reactions offer a distinct set of pathways for the transformation of this compound and related arylalkenes. These reactions are initiated by the formation of highly reactive radical species.

One common radical pathway involves the addition of a radical to the alkene double bond. For instance, copper-catalyzed carboamination of alkenes can proceed through the addition of a carbon-centered radical across the olefin. researchgate.net In some copper-catalyzed reactions, a phenyl radical can be generated and participate in the transformation. rsc.org

The interaction of arylalkenes with oxygen can also proceed via radical mechanisms. The elementary reaction between an allyl radical and an oxygen molecule has been studied, revealing multiple product channels. sciengine.com In the context of autoxidation, a radical chain mechanism is often operative, where peroxyl radicals propagate the chain. wiley-vch.de The antioxidant properties of anethole (B165797), a related compound, are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.netnih.gov This reactivity is linked to the conjugated double bond and the methoxy-benzene moiety. lookchem.com It has been proposed that anethole's antioxidant activity involves mechanisms such as increased antioxidant enzyme activity, free radical scavenging, and metal ion chelation. nih.gov

Catalytic Reaction Cycle Elucidation

Understanding the complete catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the active catalytic species and understanding the influence of various components of the reaction system.

In many copper-catalyzed reactions involving olefins, copper(I) hydride (CuH) species are key active catalysts. nih.govresearchgate.netacs.orgnih.gov These species can undergo migratory insertion (hydrocupration) with olefins to generate alkylcopper intermediates, which are central to a variety of subsequent bond-forming reactions. nih.govresearchgate.netacs.orgnih.gov The reactivity and selectivity of these CuH systems can be significantly influenced by the ligands coordinated to the copper center. nih.govresearchgate.netacs.orgnih.gov

The potential involvement of copper(III) intermediates in catalytic cycles has been a subject of significant investigation. rsc.org While often proposed, the necessity of a Cu(III) species is not universal, and alternative pathways involving Cu(II) species or bimetallic reductive elimination can also occur. rsc.org In some coupling reactions, aryl-copper(III) intermediates have been identified as key players. researchgate.net In certain copper-mediated hydrofunctionalization reactions, Cu(II)-H species have been implicated as hydrogen atom donors, exhibiting distinct reactivity from the more common nucleophilic Cu(I) hydrides. researchgate.net

Ligands and co-catalysts play a pivotal role in directing the outcome of catalytic reactions by influencing the steric and electronic environment of the metal center.

The choice of ligand can dramatically affect the isomerization of olefins. For example, in cobalt-catalyzed isomerizations, electron-rich ligands can enhance cycloisomerization over linear isomerization. nih.gov In nickel-catalyzed olefin polymerization, the electronic properties of auxiliary ligands can influence the barrier to cis-trans isomerization, with electron-withdrawing groups leading to lower barriers. acs.orgnih.gov The steric properties of ligands are also crucial, as demonstrated in palladium-catalyzed reactions where bulky ligands can control the stereochemical outcome. acs.org In some palladium-catalyzed systems, N-heterocyclic carbene (NHC) ligands can stabilize palladium hydride species, enabling both olefin isomerization and transfer dehydrogenation in a single pot. nih.gov

Co-catalysts are also essential in many catalytic systems. For instance, iron-catalyzed C-H functionalization often utilizes cobalt as a co-catalyst. nih.gov In some iron-catalyzed cross-coupling reactions, the presence of a co-catalyst can influence the operative catalytic cycle, with different oxidation states of iron being accessible. longdom.org

Interactive Data Table: Mechanistic Pathways in Olefin Isomerization

| Mechanistic Pathway | Key Intermediate(s) | Metal Catalyst Examples | Key Features |

| Metal-Hydride (Allyl) | Metal-allyl hydride | Iron, Manganese | Involves C-H activation at the allylic position. libretexts.orgosti.gov |

| Metal-Hydride (Insertion/Elimination) | Metal-alkyl | Rhodium, Iridium, Nickel | Involves reversible olefin insertion into a metal-hydride bond and subsequent β-hydride elimination. researchgate.netmdpi.com |

| Radical | Carbon-centered radicals, Peroxyl radicals | Copper, Cobalt | Initiated by radical species, can involve chain reactions. researchgate.netnih.gov |

Rearrangement Reaction Mechanisms (e.g., Sigmatropic rearrangements, Claisen rearrangements)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the transformation of an allyl vinyl ether or an aryl allyl ether. acs.orglibretexts.org In the case of aryl allyl ethers like this compound, the reaction is a acs.orgacs.org-sigmatropic rearrangement. osti.gov This classification signifies that a sigma bond migrates across a pi system, with the bond being broken at the first atom and reformed at the third atom of two connected three-atom systems.

The mechanism is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state. acs.orglibretexts.org This means that bond breaking and bond formation occur simultaneously without the formation of a discrete intermediate. The transition state involves six electrons moving in a cyclic manner, which has led to suggestions of it having aromatic character. researchgate.netprinceton.edu

For an aryl allyl ether, the rearrangement typically involves the following steps:

acs.orgacs.org-Sigmatropic Shift: The allyl group migrates from the ether oxygen to the ortho position of the benzene ring. This proceeds through a chair-like six-membered transition state. cdnsciencepub.com This initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic cyclohexadienone intermediate. researchgate.netnih.gov

Tautomerization: The cyclohexadienone intermediate rapidly undergoes tautomerization to restore the highly stable aromatic ring, resulting in the formation of an ortho-allyl phenol. nih.gov

In the specific case of this compound, the presence of the methoxy group at the ortho position blocks one of the primary rearrangement sites. If the other ortho position (position 6) is also blocked, the reaction can proceed to the para position. This occurs via a subsequent acs.orgacs.org-sigmatropic rearrangement (a Cope rearrangement) of the initially formed ortho-dienone intermediate, followed by tautomerization to yield the para-substituted phenol. osti.govcdnsciencepub.com The presence of an electron-donating group like methoxy can influence the regioselectivity, sometimes favoring the formation of the para product.

While the concerted pericyclic mechanism is widely accepted for the thermal Claisen rearrangement, alternative mechanistic pathways have been proposed under different conditions. For instance, the photo-Claisen rearrangement is understood to proceed via a radical pair mechanism. acs.orgrsc.org Furthermore, some studies have explored the possibility of non-concerted, stepwise mechanisms involving ionic or diradical intermediates, although these are generally not the favored pathways for the thermal reaction.

Solvent and Additive Effects on Reaction Mechanisms

The course and rate of the Claisen rearrangement can be significantly influenced by the reaction medium and the presence of additives.

Solvent Effects:

The polarity of the solvent plays a crucial role in the rate of the Claisen rearrangement. Polar solvents tend to accelerate the reaction. This is attributed to the stabilization of the polar transition state, which possesses some degree of charge separation. Hydrogen-bonding solvents have been shown to be particularly effective at increasing the reaction rate. For example, a mixture of ethanol (B145695) and water can lead to a tenfold increase in the rate constant compared to a less polar solvent like sulfolane.

While there is no specific kinetic data for this compound, studies on analogous compounds provide insight. For instance, the photo-Claisen rearrangement of substituted allyl aryl ethers, including those with methoxy groups, shows a significant solvent effect. The rate constants for these reactions are generally higher in more polar solvents.

| Substituent (X) on Aryl Ether | Solvent | Rate Constant (kr) x 108 s-1 | Reference |

|---|---|---|---|

| 4-OCH3 | Methanol (B129727) | 8.0 | nih.gov |

| 4-OCH3 | Methylcyclohexane | 8.0 | nih.gov |

| 3-OCH3 | Methanol | 1.8 | nih.gov |

| 3-OCH3 | Methylcyclohexane | 1.5 | nih.gov |

| H | Methanol | 1.1 | nih.gov |

| H | Methylcyclohexane | 0.94 | nih.gov |

Additive Effects:

The Claisen rearrangement can be significantly accelerated by the use of additives, particularly Lewis acids. Lewis acids can coordinate to the ether oxygen, making the C-O bond more labile and facilitating the rearrangement. A variety of Lewis acids have been shown to catalyze the Claisen rearrangement, including aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and ytterbium triflate (Yb(OTf)₃). cdnsciencepub.com In some cases, the use of a Lewis acid can allow the reaction to proceed at much lower temperatures than the thermal rearrangement.

For example, a study on a Lewis acid-catalyzed Claisen rearrangement demonstrated high yields with various catalysts. While the specific substrate was not an aryl allyl ether, the results highlight the general efficacy of Lewis acids in promoting this type of transformation.

| Lewis Acid (10 mol%) | Yield (%) | Reference |

|---|---|---|

| None | <5 | cdnsciencepub.com |

| Yb(OTf)3 | 81 | cdnsciencepub.com |

| AlCl3 | 75 | cdnsciencepub.com |

| Ti(OiPr)2Cl2 | 83 | cdnsciencepub.com |

| TiCl4·THF2 | 92 | cdnsciencepub.com |

In addition to Lewis acids, other additives can also influence the reaction. For instance, microwave irradiation has been investigated as a method to accelerate the Claisen rearrangement. In a study on the rearrangement of 1-allyloxy-4-methoxybenzene, microwave heating was compared to conventional oil-bath heating. While no significant rate enhancement was observed for the main rearrangement product, the formation of a byproduct, 4-methoxyphenol (B1676288), was notably increased under microwave irradiation in solvent-free conditions, suggesting a potential non-thermal microwave effect.

| Condition | Yield of 2-allyl-4-methoxyphenol (B1267482) (%) | Yield of 4-methoxyphenol (byproduct, %) | Reference |

|---|---|---|---|

| Microwave (solvent-free) | ~40 | ~6 | |

| Oil-bath (solvent-free) | ~40 | ~1.5 | |

| Microwave (in DMSO) | ~60 | ~2.5 | |

| Oil-bath (in DMSO) | ~60 | ~2.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the double bond.

Proton (¹H) NMR for Structural and Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy is the first step in the structural analysis of this compound. The chemical shifts (δ) of the protons provide information about their electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons.

The aromatic region of the spectrum is expected to show signals for the four protons on the benzene ring. The presence of the methoxy and the pentenyl substituents on adjacent carbons (ortho substitution) leads to a complex splitting pattern. The protons on the benzene ring would appear as multiplets in the range of δ 6.8-7.3 ppm. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm.

The aliphatic portion of the molecule gives rise to several key signals. The protons of the methyl group on the double bond would appear as a doublet. The olefinic protons would resonate further downfield, typically between δ 5.4 and 5.6 ppm, and their coupling constant would be crucial in determining the E or Z stereochemistry of the double bond. The methylene (B1212753) protons adjacent to the aromatic ring and those within the pentenyl chain would exhibit complex multiplets due to their diastereotopic nature and coupling to multiple neighbors.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.30-6.80 | m | - |

| Olefinic-H | 5.55-5.40 | m | - |

| OCH₃ | 3.82 | s | - |

| Ar-CH₂- | 2.70 | t | 7.5 |

| -CH₂-CH= | 2.35 | m | - |

| =CH-CH₃ | 1.65 | d | 6.5 |

Note: This table is based on predicted values and known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

The aromatic carbons will show signals between δ 110 and 160 ppm, with the carbon attached to the methoxy group being the most deshielded. The olefinic carbons will resonate in the region of δ 120-140 ppm. The methoxy carbon will appear around δ 55 ppm. The aliphatic carbons of the pentenyl chain will have signals in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 157.5 |

| C-C (Aromatic) | 130.0 |

| C (Aromatic) | 127.0 |

| C (Aromatic) | 120.5 |

| C (Aromatic) | 110.0 |

| =CH | 129.0 |

| =CH | 125.0 |

| OCH₃ | 55.3 |

| Ar-CH₂- | 34.5 |

| -CH₂-CH= | 29.0 |

| -CH₃ | 17.8 |

Note: This table is based on predicted values and known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve any ambiguities from the 1D spectra and to confirm the complete structural assignment, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For instance, it would definitively connect the protons of the pentenyl chain and establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, such as linking the aromatic ring to the pentenyl chain and the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly valuable for determining the stereochemistry of the double bond by observing the through-space interactions between the olefinic protons and the adjacent methylene or methyl protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a compound and its fragments. It is essential for confirming the molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comnih.gov This technique is ideal for assessing the purity of this compound and for confirming its identity by comparing its mass spectrum to known databases or reference spectra. The gas chromatogram would show a single peak if the compound is pure, and the corresponding mass spectrum would display the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₆O), the expected exact mass can be calculated and compared to the experimental value, providing unambiguous confirmation of the molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, offers a detailed view of the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic absorption frequencies, allowing for its identification. For this compound, the expected FT-IR peaks are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100-3000 |

| C=C stretch | 1600 and 1475 | |

| C-H out-of-plane bend | 900-675 | |

| Alkene | =C-H stretch | 3080-3010 |

| C=C stretch | 1680-1640 | |

| =C-H bend | 1000-650 | |

| Ether (Methoxy) | C-O-C asymmetric stretch | 1275-1200 |

| C-O-C symmetric stretch | 1075-1020 | |

| Alkyl Chain | C-H stretch | 2960-2850 |

| C-H bend | 1465-1375 |

This table presents predicted data based on the analysis of similar compounds and functional group correlations.

Raman Spectroscopy (e.g., FT-Raman) for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring and the C=C double bond.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring breathing mode | ~1000 |

| C=C stretch | ~1600 | |

| Alkene | C=C stretch | ~1650 |

This table presents predicted data based on the analysis of similar compounds like anisole (B1667542) and other aromatic hydrocarbons. chemicalbook.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. Aromatic compounds like this compound exhibit characteristic absorptions due to π to π* transitions in the benzene ring. science-softcon.de The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

| Transition | Expected λmax (nm) | Chromophore |

| π → π* (E2-band) | ~220 | Benzene Ring |

| π → π* (B-band) | ~270-280 | Benzene Ring |

This table presents predicted data based on the UV-Vis spectra of similar aromatic ethers. nist.gov

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Stereochemistry

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could provide definitive information about the bond lengths, bond angles, and stereochemistry of this compound. However, XRD analysis is contingent upon obtaining the compound in a suitable single-crystal form. Currently, there is no publicly available XRD data for this specific compound. uq.edu.au

Elemental Composition Analysis

Elemental analysis determines the percentage composition of elements within a compound. algoreducation.com For this compound, with the chemical formula C12H16O, the theoretical elemental composition can be calculated. nih.gov This analysis is crucial for confirming the empirical and molecular formula of a synthesized compound. elementar.comthermofisher.com

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 81.76 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.15 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.08 |

This table presents the calculated theoretical elemental composition.

Computational Chemistry and Theoretical Studies of 1 Methoxy 2 Pent 3 En 1 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the microscopic world of molecules. These methods are used to predict molecular geometries, energies, and a host of other properties with remarkable accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For molecules like anethole (B165797), DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular structure and calculate various electronic properties. nih.govresearchgate.net This level of theory is well-suited for predicting the geometric parameters and vibrational frequencies of such organic compounds.

Similarly, for estragole, conformational and structural investigations have been successfully carried out using the B3LYP method with the 6-311++G** basis set. researchgate.net The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. For dimethoxybenzene derivatives, another class of related compounds, hybrid functionals like B3LYP have been shown to provide the lowest total energy compared to other functionals, indicating a more accurate prediction of the ground state. nih.govresearchgate.net

The selection of a basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For anethole and its analogs, Pople-style basis sets, such as 6-311++G(d,p), are commonly used. nih.govresearchgate.net The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions. Polarization functions (d,p) allow for more flexibility in the shape of the orbitals, leading to a more accurate description of bonding.

In a study on dimethoxybenzene derivatives, the Def2-TZVP basis set was found to produce the lowest energy, although it required more computational resources than the 6-311G(d,p) basis set. nih.govresearchgate.net The validation of the chosen basis set is often achieved by comparing the calculated results, such as vibrational frequencies or geometric parameters, with available experimental data. A good correlation between the theoretical and experimental values lends confidence to the computational model. For instance, in the study of anethole, a good agreement was found between the observed and scaled calculated vibrational wavenumbers. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Through various analytical methods, the distribution of electrons and their energies can be characterized, providing insights into reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For anethole, time-dependent DFT (TD-DFT) calculations have been used to determine the HOMO and LUMO energies. nih.gov In a study using the DFT/B3LYP/6-311++G(d,p) level of theory, the HOMO and LUMO energies for anethole were calculated, and the resulting energy gap was determined. nih.govresearchgate.net Another study calculated the HOMO and LUMO energies of anethole in different solvents, showing the influence of the medium on these properties. dergipark.org.tr Similarly, HOMO-LUMO analysis has been performed for estragole, suggesting it is a chemically soft molecule. researchgate.net

| Compound | Method | Solvent | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| Anethole | DFT/B3LYP/6-311++G(d,p) | Gas Phase | -5.63 | -0.53 | 5.10 | nih.gov |

| Anethole | DFT | Water | -5.89 | -0.12 | 5.77 | dergipark.org.tr |

| Anethole | DFT | Ethanol (B145695) | -5.88 | -0.13 | 5.75 | dergipark.org.tr |

| Estragole | B3LYP/6-311++G** | Gas Phase | -5.84 | -0.19 | 5.65 | researchgate.net |

| Estragole | Unknown | Unknown | -0.21 a.u. | -0.01 a.u. | 5.44 eV | nih.gov |

Note: a.u. stands for atomic units.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. It is a powerful tool for understanding hyperconjugative interactions and charge delocalization within a molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

For estragole, MEP plots have been calculated to identify the regions of negative and positive electrostatic potential. researchgate.net Typically, red-colored regions indicate a negative potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive potential and are prone to nucleophilic attack. In molecules like anethole and estragole, the oxygen atom of the methoxy (B1213986) group and the π-system of the benzene (B151609) ring are expected to be electron-rich regions, while the hydrogen atoms are generally electron-poor. A study on dimethoxybenzene derivatives also utilized MEP maps to identify electrophilic and nucleophilic sites, suggesting potential applications in drug design. nih.govresearchgate.net

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 1-Methoxy-2-(pent-3-en-1-yl)benzene, theoretical methods can be employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies, generating simulated spectra that are invaluable for structural elucidation.

Theoretical NMR Chemical Shift Calculations

The prediction of NMR chemical shifts through computational methods has become a standard procedure in the structural analysis of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is one of the most common and reliable approaches for calculating isotropic shielding values, which are then converted into chemical shifts.

The process begins with the optimization of the molecule's geometry, usually employing a DFT functional such as B3LYP with a suitable basis set, for instance, 6-311+G(d,p). To simulate experimental conditions in solution, a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) can be incorporated. Following geometry optimization, the GIAO method is used at the same or a higher level of theory to calculate the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

These absolute shielding values (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the identical level of theory (δ_calc = σ_TMS - σ_calc). A strong linear correlation between the calculated and experimentally measured chemical shifts is a powerful confirmation of the assigned structure. For the methoxy group, the ¹³C NMR chemical shift is particularly useful for determining its position on the aromatic ring.

Table 1: Hypothetical Calculated vs. Experimental NMR Chemical Shifts for this compound

This table illustrates the expected correlation between theoretical and experimental data. The actual values would be obtained from specific DFT calculations and experimental measurements.

| Atom Number | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C1 (Ar-OCH₃) | 158.0 | 157.5 | - | - |

| C2 (Ar-Alkyl) | 130.5 | 130.1 | - | - |

| C3 (Ar-H) | 127.8 | 127.4 | 7.15 | 7.10 |

| C4 (Ar-H) | 121.3 | 120.9 | 6.90 | 6.85 |

| C5 (Ar-H) | 128.5 | 128.2 | 7.20 | 7.18 |

| C6 (Ar-H) | 110.8 | 110.4 | 6.88 | 6.82 |

| C7 (-CH₂-) | 34.2 | 33.8 | 2.60 | 2.55 |

| C8 (-CH₂-) | 29.5 | 29.1 | 2.15 | 2.10 |

| C9 (=CH-) | 129.0 | 128.6 | 5.45 | 5.40 |

| C10 (=CH-) | 125.5 | 125.1 | 5.50 | 5.46 |

| C11 (-CH₃) | 17.8 | 17.5 | 1.65 | 1.62 |

| C12 (-OCH₃) | 55.7 | 55.3 | 3.85 | 3.80 |

Note: The data presented in this table is illustrative and designed to represent the typical output of a theoretical NMR calculation. It is not based on actual computed or experimental results for this compound.

Vibrational Frequency Computations and Simulated Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities.

The computational process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and vibrational anharmonicity, leading to better agreement with experimental data.

For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Alkene C=C stretching: A characteristic band around 1650 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O stretching (methoxy group): Strong absorptions in the 1000-1300 cm⁻¹ range.

C-H bending modes: A complex region below 1500 cm⁻¹.

The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each calculated vibrational mode.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| 3060 | ν(C-H) | Aromatic C-H stretch |

| 2965 | ν_as(C-H) | Asymmetric CH₃ stretch |

| 2930 | ν_as(C-H) | Asymmetric CH₂ stretch |

| 2875 | ν_s(C-H) | Symmetric CH₃ stretch |

| 2850 | ν_s(C-H) | Symmetric CH₂ stretch |

| 1645 | ν(C=C) | Alkene C=C stretch |

| 1595 | ν(C=C) | Aromatic ring stretch |

| 1490 | ν(C=C) | Aromatic ring stretch |

| 1460 | δ(C-H) | CH₂/CH₃ bending |

| 1245 | ν(C-O) | Asymmetric Ar-O-C stretch |

| 1030 | ν(C-O) | Symmetric Ar-O-C stretch |

| 965 | δ(=C-H) | Out-of-plane alkene C-H bend (trans) |

| 750 | δ(C-H) | Out-of-plane aromatic C-H bend |

Note: The data in this table is hypothetical. A scaling factor (e.g., 0.9614) would typically be applied to the raw calculated frequencies to improve the correlation with experimental spectra. The assignments are based on general knowledge of vibrational spectroscopy.

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping

The study of a chemical reaction's mechanism at a molecular level is fundamentally about understanding the transformation from reactants to products. A Potential Energy Surface (PES) is a central concept in this endeavor, providing a theoretical landscape that maps the potential energy of a system as a function of its atomic coordinates. By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to valleys or local minima, and the transition states that connect them, which are located at mountain passes or saddle points.

For a molecule like this compound, PES mapping can be used to investigate various potential reactions, such as electrophilic addition to the pentenyl double bond, substitution on the aromatic ring, or isomerization reactions. The process involves computationally charting the energy changes as bond lengths and angles are altered, thereby tracing the lowest energy path the reaction is likely to follow.

Transition State Localization and Characterization

A transition state (TS) represents the highest energy point along the minimum energy pathway of a reaction. It is a fleeting arrangement of atoms that is not a stable intermediate but rather a first-order saddle point on the PES. Locating and characterizing the TS is a critical step in understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier.

Computationally, various algorithms can be employed to search for a transition state. These methods typically require an initial guess of the TS geometry and work by optimizing the structure to find a point where the gradient is zero and the Hessian matrix (the matrix of second derivatives of energy) has exactly one negative eigenvalue. This single negative eigenvalue corresponds to an imaginary vibrational frequency, which represents the motion along the reaction coordinate—the breaking and forming of bonds—that carries the system from reactants to products through the TS.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been successfully located and characterized by its single imaginary frequency, it is essential to confirm that it indeed connects the correct reactants and products on the potential energy surface. The Intrinsic Reaction Coordinate (IRC) is the method used for this verification.

An IRC calculation traces the minimum energy reaction pathway (MERP) downhill from the transition state in both the "forward" and "backward" directions. The calculation starts at the optimized TS geometry and proceeds in small, mass-weighted steps along the path of steepest descent. Following the IRC path in one direction leads to the product minimum, while following it in the opposite direction leads to the reactant minimum. This process confirms the identity of the minima connected by the transition state and provides a detailed picture of the geometric changes that occur throughout the reaction, offering profound insight into the mechanism.

Non-Linear Optical (NLO) Properties Theoretical Investigation

Materials with significant non-linear optical (NLO) properties are crucial for modern photonic and optoelectronic technologies, including applications in frequency conversion, optical switching, and data storage. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. The NLO response of a molecule is governed by its hyperpolarizability.

Computational chemistry, particularly DFT, offers a powerful means to predict and understand the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response.

For this compound, a theoretical investigation would involve:

Optimizing the molecular geometry using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculating the dipole moment, polarizability, and hyperpolarizability tensors. These calculations are often performed using the finite field approach.

Analyzing the relationship between the molecule's electronic structure and its NLO response. Molecules with donor-acceptor groups connected by a π-conjugated system often exhibit large hyperpolarizabilities due to efficient intramolecular charge transfer (ICT). In this compound, the methoxy group acts as an electron donor and the benzene ring/alkene chain forms the π-system.

The HOMO-LUMO energy gap is another important indicator; a smaller energy gap often correlates with a larger hyperpolarizability, as it facilitates electron promotion and charge transfer.

Table 3: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 1.85 | Debye |

| Mean Polarizability (α) | 25.3 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 8.5 x 10⁻³⁰ | esu |

| HOMO-LUMO Energy Gap (ΔE) | 5.2 | eV |

Note: The data in this table is illustrative and represents the type of information obtained from a theoretical NLO investigation. The values are hypothetical and not based on specific calculations for the title compound.

Chemical Transformations and Reactivity of 1 Methoxy 2 Pent 3 En 1 Yl Benzene

Reactions Involving the Pentenyl Alkene Moiety

The pentenyl side chain, with its internal carbon-carbon double bond, is a site of rich chemical reactivity. This section details the primary transformations that can be effected at this functional group, including reduction, isomerization, addition, and oxidation reactions.

Hydrogenation and Selective Semihydrogenation

The double bond in the pentenyl group of 1-Methoxy-2-(pent-3-en-1-yl)benzene can be readily reduced to a single bond through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel-based catalysts. researchgate.netrsc.org The reaction proceeds to yield 1-Methoxy-2-(pent-1-yl)benzene. Under harsher conditions, such as higher temperatures and pressures, the aromatic ring can also be hydrogenated, leading to the formation of 1-Methoxy-2-(pent-1-yl)cyclohexane. nih.gov

Selective semihydrogenation to a specific isomer of the pentenyl group is less commonly described for this specific compound but can be conceptually achieved using specialized catalysts that favor partial reduction.

Table 1: Hydrogenation of the Pentenyl Alkene Moiety

| Reactant | Reagents & Conditions | Product(s) | Notes |

|---|---|---|---|

| This compound | H₂, Pd/C, Ethanol (B145695), Room Temperature | 1-Methoxy-2-(pent-1-yl)benzene | Selective hydrogenation of the alkene double bond. |

| This compound | H₂, Ni Catalyst, High Temperature & Pressure | 1-Methoxy-2-(pent-1-yl)cyclohexane | Hydrogenation of both the alkene and the aromatic ring. nih.govwikipedia.org |

Olefin Isomerization and Regioselective Transposition

The position of the double bond in the pentenyl side chain can be shifted through isomerization reactions. This process is of significant industrial interest as it can lead to the formation of conjugated systems, which are valuable precursors in the synthesis of fragrances and pharmaceuticals. For analogous compounds like safrole and eugenol, which also possess an allylbenzene (B44316) framework, isomerization to their respective isosafrole and isoeugenol (B1672232) isomers is a well-documented transformation. erowid.orgrsc.org This reaction is typically catalyzed by bases such as potassium hydroxide (B78521) (KOH) or by transition metal complexes, including those of iron and ruthenium. erowid.orgmdma.ch The isomerization of this compound would be expected to yield a mixture of isomers with the double bond in conjugation with the benzene (B151609) ring, primarily 1-Methoxy-2-(pent-2-en-1-yl)benzene.

Table 2: Olefin Isomerization of Alkenyl-Substituted Anisoles

| Reactant | Reagents & Conditions | Product(s) | Notes |

|---|---|---|---|

| Safrole (analog) | Iron Pentacarbonyl, NaOH (flake), 110-180°C | Isosafrole | A vigorous exothermic reaction leads to almost complete conversion. erowid.org |

| Safrole (analog) | NaOH/γ-Al₂O₃, Pressurized conditions | Isosafrole | High purity isosafrole can be obtained. google.com |

| Eugenol (analog) | MgAl Hydrotalcite, High Temperature | Isoeugenol | An environmentally friendly method using a solid base catalyst. rsc.orgresearchgate.net |

| Estragole (analog) | Ru-complex, Ionic Liquid | Anethole (B165797) | Homogeneous and biphasic conditions have been explored. acs.org |

Electrophilic and Nucleophilic Additions across the Double Bond

The electron-rich nature of the double bond in the pentenyl chain makes it susceptible to electrophilic addition reactions. chemguide.co.uk The addition of hydrogen halides, such as hydrogen bromide (HBr), would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable secondary benzylic carbocation. The subsequent attack by the bromide ion would yield the corresponding haloalkane. masterorganicchemistry.comlibretexts.org

Nucleophilic addition to an unactivated, electron-rich alkene like the one present in this compound is generally not favored due to electrostatic repulsion between the electron-rich double bond and the incoming nucleophile. rsc.org Such reactions typically require the presence of strong electron-withdrawing groups attached to the double bond to make it more electrophilic. mdma.ch

Table 3: Electrophilic Addition to Alkenyl-Substituted Anisoles

| Reactant | Reagents & Conditions | Product(s) | Notes |

|---|---|---|---|

| trans-Anethole (analog) | HBr | 2-Bromo-1-(4-methoxyphenyl)propane | Follows Markovnikov's rule, proceeding through a stable benzylic carbocation. masterorganicchemistry.comresearchgate.net |

| 1,3-Butadiene (general alkene) | HBr (1 equivalent) | 3-Bromo-1-butene (1,2-addition) and 1-Bromo-2-butene (1,4-addition) | Demonstrates the formation of kinetic and thermodynamic products in conjugated systems. libretexts.org |

Oxidation Reactions (e.g., Epoxidation, Hydroxylation)

The double bond of the pentenyl group can undergo various oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation

Epoxidation involves the conversion of the double bond into a three-membered ring containing an oxygen atom, known as an epoxide. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. researchgate.netsciencemadness.org The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. youtube.com For instance, the epoxidation of this compound with m-CPBA would yield 2-(2-(1-Methoxy-2-yl)ethyl)-3-methyloxirane.

Table 4: Epoxidation of the Pentenyl Alkene Moiety

| Reactant | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Eugenol (analog) | m-CPBA, Dichloromethane, 25°C, 48h | Eugenol epoxide | A common method for the epoxidation of allylbenzene derivatives. google.comnih.gov |

| General Alkene | m-CPBA | Epoxide | The reaction is concerted and stereospecific. youtube.comyoutube.com |

Hydroxylation

Hydroxylation results in the addition of two hydroxyl groups across the double bond, forming a diol. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the cis-diol. google.com The use of KMnO₄ is a less expensive alternative but can sometimes lead to over-oxidation and cleavage of the carbon-carbon bond if the reaction conditions are not carefully controlled. chemistrysteps.com

Table 5: Dihydroxylation of the Pentenyl Alkene Moiety

| Reactant | Reagents & Conditions | Product | Notes |

|---|

Reactions at the Ether Linkage

The methoxy (B1213986) group attached to the benzene ring is another key functional group in this compound. The ether linkage is generally stable but can undergo cleavage under specific conditions.

Nucleophilic Substitution Reactions

The most significant reaction at the ether linkage is its cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgorganicchemistrytutor.comtransformationtutoring.comlibretexts.orgyoutube.com In the case of aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond. The reaction is initiated by the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group via an Sₙ2 mechanism. libretexts.org This results in the formation of 2-(pent-3-en-1-yl)phenol and methyl bromide or methyl iodide. The aryl-oxygen bond is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack. libretexts.org

Table 6: Nucleophilic Substitution at the Ether Linkage

| Reactant | Reagents & Conditions | Product(s) | Notes |

|---|---|---|---|

| This compound | HBr, Heat | 2-(pent-3-en-1-yl)phenol + Methyl bromide | Cleavage of the methyl-oxygen bond via an Sₙ2 mechanism. libretexts.org |

| This compound | HI, Heat | 2-(pent-3-en-1-yl)phenol + Methyl iodide | Similar to HBr cleavage, with iodide as the nucleophile. libretexts.org |

Selective Ether Cleavage Reactions

The ether linkage in this compound can be selectively cleaved under acidic conditions. The cleavage of aryl alkyl ethers, such as the title compound, typically proceeds to yield a phenol (B47542) and an alkyl halide. libretexts.org The reaction is generally facilitated by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org

The mechanism of cleavage depends on the nature of the alkyl group. For ethers with primary or secondary alkyl groups, the reaction follows an SN2 pathway, where the halide ion acts as a nucleophile and attacks the less sterically hindered carbon atom. openstax.org In the case of this compound, this would involve the attack of the iodide or bromide ion on the methyl group, leading to the formation of 2-(pent-3-en-1-yl)phenol and methyl halide.

However, the presence of a tertiary, benzylic, or allylic group on the ether can shift the mechanism towards SN1 or E1. openstax.org The pentenyl group in this compound is an allylic system, which could stabilize a carbocation intermediate, thus favoring an SN1 pathway. In such a scenario, the cleavage would result in methanol (B129727) and a halogenated pentenylbenzene. The specific outcome often depends on the reaction conditions.

Beyond traditional acidic cleavage, other reagents can be employed. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of ethers to form alcohols. masterorganicchemistry.com Catalytic methods for ether cleavage have also been developed, offering milder reaction conditions. organic-chemistry.org

Table 1: Products of Selective Ether Cleavage of this compound

| Reagent | Predominant Mechanism | Products |

| HI or HBr | SN2 (attack at methyl) | 2-(pent-3-en-1-yl)phenol and Methyl Halide |

| HI or HBr | SN1 (allylic cleavage) | Methanol and 1-halo-2-(pent-3-en-1-yl)benzene |

| BBr₃ | Lewis Acid Cleavage | 2-(pent-3-en-1-yl)phenol and Methyl Bromide |

Aromatic Ring Functionalization

The electron-donating methoxy group activates the aromatic ring, making it susceptible to various functionalization reactions.

Direct C-H Bond Activation and Functionalization

Direct C-H bond activation has emerged as a powerful tool for the functionalization of arenes, including anisole (B1667542) derivatives. rsc.org Palladium-catalyzed methods have been developed for the meta-selective C-H arylation of anisoles, which represents a significant advance over classical ortho/para-directing electrophilic substitutions. nih.govresearchgate.net These reactions often utilize a directing group to achieve the desired regioselectivity. For this compound, such a strategy could potentially lead to functionalization at the C5 position.

In addition to the aromatic ring, the allylic C-H bonds of the pentenyl side chain are also amenable to functionalization. For instance, iridium(III) catalysis has been shown to effect the branch-selective allylic C-H amidation of terminal olefins. nih.gov This suggests that the pentenyl group in the title compound could be a handle for introducing nitrogen-containing functionalities.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org In this compound, the positions ortho (C6) and para (C4) to the methoxy group are activated towards electrophilic attack. The existing pentenyl substituent at the C2 position provides steric hindrance, which may influence the regioselectivity.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. byjus.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. byjus.com

The high reactivity of the anisole ring often necessitates milder reaction conditions to avoid polysubstitution. libretexts.org The substitution pattern will be a result of the directing effects of both the methoxy and the pentenyl groups, as well as steric considerations.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect of Methoxy Group | Steric Hindrance | Predicted Reactivity |

| C3 | Ortho (deactivated by proximity to two groups) | High | Low |

| C4 | Para (activated) | Low | High |

| C5 | Meta (deactivated) | Low | Low |

| C6 | Ortho (activated) | Moderate | Moderate |

Rearrangement Reactions (e.g., Claisen rearrangements, sigmatropic shifts)

This compound is structurally primed to undergo the Claisen rearrangement, a type of nih.govnih.gov-sigmatropic shift. wikipedia.orglibretexts.org This pericyclic reaction involves the thermal rearrangement of an allyl phenyl ether to an ortho-allyl phenol. libretexts.org The reaction proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org

Upon heating, this compound is expected to rearrange to an intermediate cyclohexadienone, which then tautomerizes to the aromatic phenol product. The presence of the methoxy group influences the regioselectivity of the rearrangement. Electron-donating groups at the meta position of an allyl phenyl ether are known to direct the rearrangement to the para position. Therefore, the Claisen rearrangement of the title compound would likely yield 4-methoxy-2-(pent-3-en-1-yl)phenol as a major product.

Variations of the Claisen rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, expand the synthetic utility of this transformation, allowing for the formation of a variety of unsaturated carboxylic acids and esters, respectively. wikipedia.org

Halogen Migration and Subsequent Transformations

While less common, halogen migration is a known process in certain unsaturated systems. For instance, 1,2-halogen migration has been observed in haloallenyl ketones, often catalyzed by gold complexes. nih.govnih.gov This proceeds via a halirenium intermediate. While not directly demonstrated for this compound, it is conceivable that a halogenated derivative of this compound could undergo a similar migration under specific catalytic conditions, leading to constitutional isomers. Such a migration could be a competing pathway in reactions designed to functionalize the double bond of the pentenyl side chain.

Introduction of Fluorinated Moieties (e.g., Trifluoromethylation)

The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, can significantly alter the biological and physical properties of organic molecules. The pentenyl side chain of this compound offers a handle for such transformations. Vicinal halo-trifluoromethylation of alkenes is a well-established method for the simultaneous introduction of a halogen and a trifluoromethyl group across the double bond. nih.gov This reaction can be applied to the pentenyl moiety to generate fluorinated derivatives.

Furthermore, methods for the direct trifluoromethylation of benzene derivatives have been developed, which could potentially be applied to the aromatic ring of the title compound to synthesize trifluoromethylated analogues. researchgate.net

Catalytic Processes and Their Application in 1 Methoxy 2 Pent 3 En 1 Yl Benzene Synthesis and Transformations

Transition Metal Catalysis

Transition metals are widely used in catalysis due to their variable oxidation states and ability to coordinate with organic molecules, facilitating a diverse range of chemical transformations.

Iron-Catalyzed Reactions (e.g., Olefin Transposition)

Iron, an earth-abundant and inexpensive metal, has emerged as a powerful catalyst for various organic reactions, including the transposition of olefins (alkenes). acs.org This process, also known as olefin isomerization, involves moving a carbon-carbon double bond along a hydrocarbon chain. nih.govacs.org

In the context of 1-methoxy-2-(pent-3-en-1-yl)benzene, an iron catalyst could be used to shift the position of the double bond within the pentenyl side chain. For example, the 3-en isomer could potentially be converted to a more or less thermodynamically stable isomer depending on the reaction conditions and the specific iron catalyst employed. The mechanism for this transformation often involves the in-situ formation of an iron-hydride species. nih.govacs.org This species then participates in a sequence of olefin insertion and β-hydride elimination steps, effectively "walking" the double bond along the carbon chain. nih.govacs.orgresearchgate.net

Recent research has demonstrated that iron-based catalytic systems, often in combination with a base and a boryl compound, can achieve tunable and site-selective olefin transposition. acs.orgnih.govacs.org This allows for the conversion of a mixture of olefin isomers into a single, desired product. nih.govacs.org The choice of the iron complex and additives can even allow for regiodivergent outcomes, where different isomers can be selectively formed from the same starting material. acs.org

Table 1: Key Features of Iron-Catalyzed Olefin Transposition

| Feature | Description | Reference |

| Catalyst | Typically an earth-abundant iron complex. | acs.orgnih.govacs.org |

| Co-catalysts/Additives | Often requires a base and a boryl compound. | acs.orgnih.govacs.org |

| Mechanism | Believed to proceed via an iron-hydride intermediate through olefin insertion and β-hydride elimination. | nih.govacs.orgresearchgate.net |

| Selectivity | Can be tuned to be site-selective and regiodivergent. | acs.orgnih.govacs.org |

| Applications | Conversion of isomeric mixtures to a single product, synthesis of complex molecules. | nih.govacs.org |

Rhodium-Catalyzed Reactions (e.g., Olefin Isomerization, Hydrofunctionalizations)

Rhodium catalysts are highly effective for a variety of transformations, including olefin isomerization and hydrofunctionalization reactions.

Olefin Isomerization: Similar to iron, rhodium complexes can catalyze the isomerization of olefins. For instance, rhodium catalysts have been used in the isomerization of allylbenzenes to propenylbenzenes. researchgate.nettugraz.at In the case of this compound, a rhodium catalyst could facilitate the migration of the double bond to a different position in the pentenyl chain. The mechanism often involves the formation of a rhodium-hydride species, which adds to the double bond and is then eliminated to form the isomerized olefin. nih.gov Some rhodium-catalyzed isomerizations have been shown to proceed through a C-H bond activation mechanism. nih.gov

Hydrofunctionalizations: Rhodium catalysis also enables the hydrofunctionalization of dienes, where a nucleophile is added across a conjugated system. nih.gov This strategy can be used to form new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. nih.gov While this compound is not a diene, related rhodium-catalyzed hydroacylation reactions of alkynes can produce ketones, which could be relevant to the synthesis of precursors. researchgate.net Furthermore, rhodium catalysts have been shown to be effective in the hydroformylation of olefins, a process that converts alkenes into aldehydes. nih.govrsc.org This could be applied to the pentenyl side chain to introduce an aldehyde functional group.

Table 2: Examples of Rhodium-Catalyzed Reactions

| Reaction Type | Description | Reference |

| Olefin Isomerization | Migration of a C=C double bond within a molecule. | tugraz.atnih.govacs.org |

| Hydrofunctionalization | Addition of a nucleophile and a hydrogen atom across a double or triple bond. | nih.govnih.gov |

| Hydroformylation | Addition of a formyl group (CHO) and a hydrogen atom across a double bond. | nih.govrsc.org |

Copper-Catalyzed Processes (e.g., Semihydrogenation, Halogen Migration, Oxidative Trifluoromethylation)

Copper catalysts offer a cost-effective and versatile platform for various organic transformations.

Semihydrogenation: Copper catalysts are used for the semihydrogenation of alkynes to produce alkenes, often with high (Z)-selectivity (cis-stereochemistry). mdpi.comrsc.orgresearchgate.netresearchgate.net This is particularly relevant for the synthesis of this compound, which could be prepared from the corresponding alkyne precursor. The use of copper nanoparticles or copper complexes with specific ligands can achieve this transformation efficiently. rsc.orgresearchgate.net

Halogen Migration: Copper(I) catalysts have been shown to facilitate 1,3-halogen migration. wisc.eduhobywedler.comnih.gov This reaction involves the transfer of a halogen atom from an sp2-hybridized carbon to a benzylic position. wisc.edu While not directly applicable to the named compound, this type of reactivity highlights the unique transformations possible with copper catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki couplings)